1-Allylcyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-allylcyclopropanecarboxylic acid and its derivatives often involves strategic methodologies that exploit the reactivity of the cyclopropane ring. For instance, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid demonstrates the complexity and creativity in accessing cyclopropane-containing compounds. This particular synthesis avoids reactions that would open the cyclopropane ring, thereby preserving its structural integrity (Mangelinckx et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-allylcyclopropanecarboxylic acid is characterized by its compact cyclopropane ring, which significantly influences its chemical behavior. The constrained geometry of the cyclopropane ring impacts the molecule's conformational preferences and reactivity patterns. For example, studies on the conformational profile of 1-aminocyclopropanecarboxylic acid provide insights into how the cyclopropane moiety affects molecular shape and potential applications in designing peptide and protein surrogates (Gómez-catalán et al., 2000).
Chemical Reactions and Properties
1-Allylcyclopropanecarboxylic acid undergoes a variety of chemical reactions, highlighting its versatility as a synthetic building block. The presence of the cyclopropane ring and the carboxylic acid functionality allows for diverse transformations, including ring-opening reactions, functional group interconversions, and conjugation reactions. These properties are explored through the synthesis of various derivatives and the study of their reactivity (Krasnov et al., 2003).
Scientific Research Applications
Study of Interconversion Reactions
It is used for studying the interconversion reactions of cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl derivatives (Roberts & Mazur, 1951).
Electrosynthesis
The compound plays a role in the electrosynthesis of 1-acyl-2,2-diphenylcyclopropanes, which can evolve into substituted naphthalenes or α-benzhydryl-α-cycloalkenone (Oudeyer et al., 2003).
Synthesis of Methylenecyclopropyl Carboxylates and Polysubstituted Furans
It is used in the efficient synthesis of these compounds (Xu, Huang & Zhong, 2006).
Inhibition of Carbonic Anhydrase Enzymes
The compound has potential as an inhibitor of carbonic anhydrase enzymes, showing inhibitory effects in the low nanomolar range (Boztaş et al., 2015).
Ethylene Synthesis in Tomato
1-Aminocyclopropane-1-carboxylic acid synthase (ACS), a key enzyme in the synthesis of ethylene, is involved in the study of this hormone in tomatoes (Barry, Llop-Tous & Grierson, 2000).
Role in Plant Development and Pathogen Virulence
ACC, a form of this compound, plays a signaling role in plant development, cell wall signaling, guard mother cell division, and pathogen virulence (Polko & Kieber, 2019).
Neurological Effects
1-Aminocyclopropanecarboxylic acid blocks convulsions and deaths induced by N-methyl-D-aspartate in a dose-dependent manner (Skolnick et al., 1989).
Biological Activities
Compounds containing 1-Aminocyclopropane-1-carboxylic acid have a wide range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).
Antidepressant and Anxiolytic Actions
Derivatives of 1-Aminocyclopropanecarboxylic acid exhibit antidepressant and anxiolytic actions in animal models (Trullás et al., 1991).
Synthesis from Dehydroamino Acid Derivatives
Derivatives of 1-Aminocyclopropanecarboxylic acid are synthesized from dehydroamino acid derivatives via sulfur ylide for research applications (Zhou et al., 2011).
properties
IUPAC Name |
1-prop-2-enylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKQUJFRCYZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339542 | |
Record name | 1-Allylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylcyclopropanecarboxylic acid | |
CAS RN |
80360-57-2 | |
Record name | 1-Allylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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